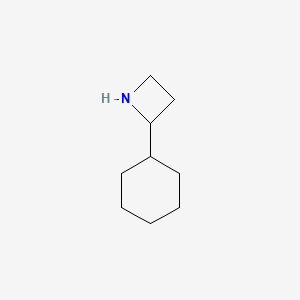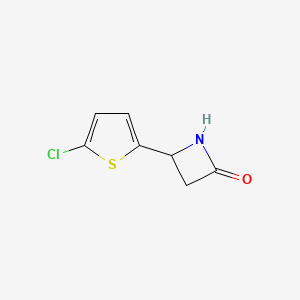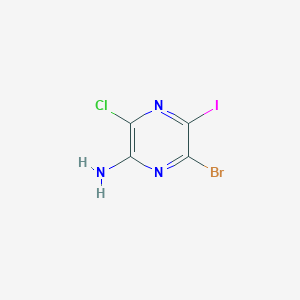
2-Cyclohexylazetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclohexylazetidine is a nitrogen-containing heterocyclic compound with the molecular formula C9H17N. It belongs to the class of azetidines, which are four-membered ring structures containing one nitrogen atom. The presence of the cyclohexyl group attached to the azetidine ring imparts unique chemical and physical properties to the compound .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclohexylazetidine can be achieved through several methods. . This method is efficient for synthesizing functionalized azetidines. Another method includes ring contraction, cycloaddition reactions, C–H activation, and coupling with Grignard reagents .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and solid support, such as alumina, has been reported to enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: 2-Cyclohexylazetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the azetidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products: The major products formed from these reactions include N-oxides, secondary amines, and various substituted azetidines, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2-Cyclohexylazetidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Cyclohexylazetidine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses .
Comparación Con Compuestos Similares
Azetidine: A simpler four-membered ring structure without the cyclohexyl group.
2-Azetidinone: A lactam derivative with a carbonyl group attached to the nitrogen atom.
Cyclohexylamine: A primary amine with a cyclohexyl group but lacking the azetidine ring.
Uniqueness: 2-Cyclohexylazetidine is unique due to the presence of both the azetidine ring and the cyclohexyl group. This combination imparts distinct chemical reactivity and biological activity compared to its simpler counterparts .
Propiedades
Fórmula molecular |
C9H17N |
|---|---|
Peso molecular |
139.24 g/mol |
Nombre IUPAC |
2-cyclohexylazetidine |
InChI |
InChI=1S/C9H17N/c1-2-4-8(5-3-1)9-6-7-10-9/h8-10H,1-7H2 |
Clave InChI |
ZJCADVWPGSPQGU-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C2CCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(1-Bromo-2-methylpropan-2-yl)oxy]cyclobutane](/img/structure/B13080268.png)






![2-[2-(4-Fluoro-phenyl)-ethylamino]-benzoic acid](/img/structure/B13080308.png)


![4-Chloro-5-(4-chlorophenyl)-2-(thien-2-ylmethyl)thieno[2,3-d]pyrimidine](/img/structure/B13080346.png)

